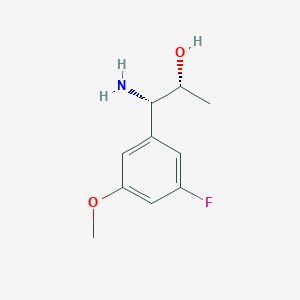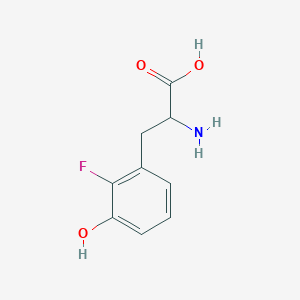
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid typically involves the introduction of the fluorine and hydroxyl groups onto the phenyl ring of phenylalanine. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with fluorinating agents and hydroxylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or methanol and catalysts such as iron or copper salts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as nitration, reduction, and halogenation, followed by hydrolysis and purification. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-amino-3-(2-fluoro-3-oxophenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(2-fluoro-3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as an amino acid derivative in metabolic pathways.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and hydroxyl groups on the phenyl ring enhance its binding affinity to these targets, leading to modulation of their activity. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- 3-Amino-2-(4-fluorophenyl)propanoic acid
Uniqueness
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups allows for versatile reactivity and interactions with molecular targets.
Propiedades
Número CAS |
1069068-09-2 |
|---|---|
Fórmula molecular |
C9H10FNO3 |
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14) |
Clave InChI |
VMIZXNIWIKTWDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


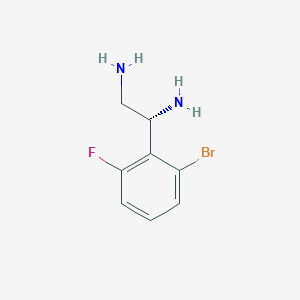
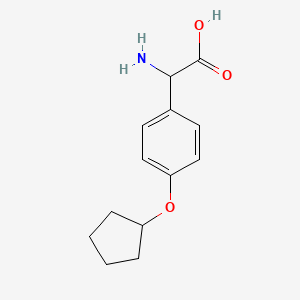
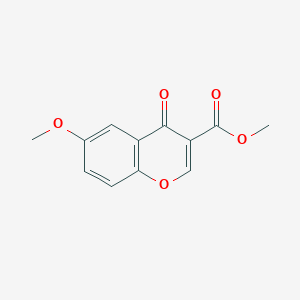

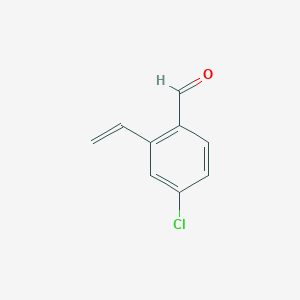






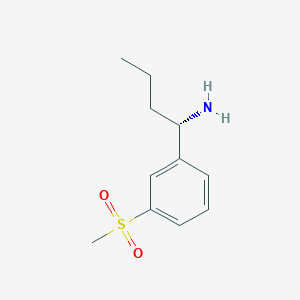
![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
